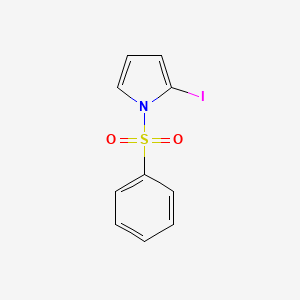

2-Iodo-1-(phenylsulfonyl)-1H-pyrrole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

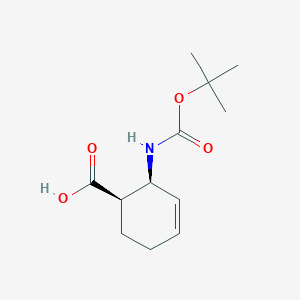

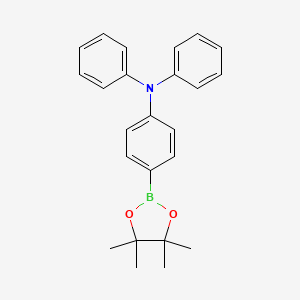

“2-Iodo-1-(phenylsulfonyl)-1H-pyrrole” is a chemical compound with the molecular formula C10H8IN2O2S and a molecular weight of 333.15 . It’s a solid substance .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8IN2O2S/c14-12-9-5-4-8-13(10(9)11)16(15,17)7-3-1-2-6-7/h1-6H,(H,12,14) .Physical And Chemical Properties Analysis

This compound is a solid . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Applications De Recherche Scientifique

Medicinal Chemistry

In medicinal chemistry, 2-Iodo-1-(phenylsulfonyl)-1H-pyrrole serves as a valuable building block for the synthesis of various heterocyclic compounds. These heterocycles are often key structures in pharmacologically active molecules. The iodine atom in the compound can undergo further functionalization through cross-coupling reactions, enabling the creation of diverse libraries of compounds for drug screening .

Material Science

The compound’s utility in material science stems from its potential to act as an intermediate in the synthesis of organic electronic materials. Its phenylsulfonyl group can be used to introduce sulfonyl functionalities into conjugated systems, which can alter the electronic properties of materials, making them suitable for applications like organic photovoltaics and light-emitting diodes.

Organic Synthesis

2-Iodo-1-(phenylsulfonyl)-1H-pyrrole: is used in organic synthesis for the introduction of the phenylsulfonyl moiety into other organic frameworks. This moiety is a precursor to sulfonamides and sulfonyl-containing heterocycles, which are prevalent in a variety of biologically active compounds and agrochemicals .

Drug Discovery

In the realm of drug discovery, this compound can be employed in the design of novel drug candidates. Its iodo and sulfonyl groups offer multiple sites for chemical modifications, allowing researchers to explore a wide range of chemical space in the pursuit of new therapeutic agents .

Chemical Biology

Chemical biologists can use 2-Iodo-1-(phenylsulfonyl)-1H-pyrrole to study protein-ligand interactions. The iodo group can be used for radio-labeling, facilitating the tracking and imaging of biological molecules in vivo. Additionally, the compound can serve as a synthetic precursor for probes used in biochemical assays .

Analytical Chemistry

In analytical chemistry, derivatives of 2-Iodo-1-(phenylsulfonyl)-1H-pyrrole can be synthesized for use as standards or reagents in various analytical techniques. For instance, its derivatives can be used in mass spectrometry as markers or in chromatography for the separation of complex mixtures .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 2-Iodo-1-(phenylsulfonyl)-1H-pyrrole are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

It is known that the compound’s structure, which includes an iodine atom and a phenylsulfonyl group, may play a key role in its interaction with its targets .

Pharmacokinetics

The presence of the iodine atom and the phenylsulfonyl group in the compound’s structure may influence its pharmacokinetic properties .

Action Environment

The action of 2-Iodo-1-(phenylsulfonyl)-1H-pyrrole can be influenced by various environmental factors, including temperature, pH, and the presence of other chemical entities. For instance, the compound’s stability may be affected by exposure to light, hence it is recommended to store it in a dark place .

Propriétés

IUPAC Name |

1-(benzenesulfonyl)-2-iodopyrrole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO2S/c11-10-7-4-8-12(10)15(13,14)9-5-2-1-3-6-9/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZAPOLRPZWIPFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Benzyloxy-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1312876.png)

![1H-Pyrrolo[2,3-C]pyridin-2(3H)-one](/img/structure/B1312880.png)